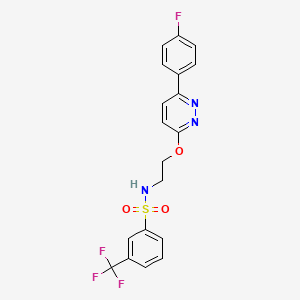

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15F4N3O3S and its molecular weight is 441.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth examination of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyridazine ring with a 4-fluorophenyl substitution.

- An ether linkage connecting to an ethyl group.

- A trifluoromethyl group attached to a benzenesulfonamide moiety.

This unique configuration contributes to its biological interactions and activity.

The mechanism of action involves the compound's interaction with specific biological targets, such as enzymes and receptors. The structural components allow for binding at active sites, modulating the activity of these targets. For instance, the trifluoromethyl group may enhance lipophilicity, improving cell membrane permeability and bioavailability, which is crucial for therapeutic efficacy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 5.2 | Induction of apoptosis |

| HeLa (Cervical) | 7.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 6.0 | Inhibition of proliferation |

These studies demonstrate that the compound can selectively inhibit cancer cell growth while sparing normal cells, indicating a favorable therapeutic index .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vivo studies have reported its ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of inflammation. The proposed mechanism involves inhibition of the MAPK signaling pathway, which is crucial in mediating inflammatory responses .

Case Studies

-

HepG2 Cell Line Study :

- A study evaluated the antiproliferative effects on HepG2 cells, showing a significant reduction in cell viability with an IC50 value of 5.2 µM.

- The study suggested that the compound induces apoptosis through activation of caspase pathways.

-

Inflammation Model in Mice :

- In a murine model of LPS-induced inflammation, treatment with the compound resulted in a 60% reduction in TNF-alpha levels compared to control groups.

- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyridazine Ring :

- Synthesized from hydrazine and suitable dicarbonyl compounds.

- Substitution Reactions :

- Introduction of the fluorophenyl group via nucleophilic aromatic substitution.

- Final Coupling :

- Formation of the sulfonamide linkage through reaction with sulfonyl chlorides.

These steps highlight the complexity involved in developing this compound for research and potential therapeutic use .

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential as a therapeutic agent against various diseases, including cancer, inflammation, and neurological disorders. Its unique structural features enable interactions with specific biological targets, making it a candidate for drug development. For example, compounds with similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways .

Case Studies

- Anti-inflammatory Activity : Research has demonstrated that similar pyridazine derivatives exhibit significant anti-inflammatory properties. For instance, a study showed that certain derivatives achieved over 80% edema inhibition compared to standard treatments like celecoxib .

- Anticancer Properties : Compounds in the same class have been evaluated for their ability to induce apoptosis in cancer cells. In vitro studies indicated that modifications to the pyridazine ring could enhance cytotoxicity against various cancer cell lines .

Biological Applications

Biochemical Probes

The compound serves as a biochemical probe to study cellular processes and molecular mechanisms. It can help elucidate the roles of specific proteins or pathways in disease progression. For instance, its interaction with enzyme targets can provide insights into metabolic pathways relevant to drug metabolism and resistance.

Mechanisms of Action

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the target involved. Understanding these mechanisms is crucial for optimizing therapeutic efficacy and minimizing side effects .

Industrial Applications

Chemical Synthesis

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide can serve as a building block for synthesizing more complex molecules. Its unique chemical properties make it valuable in developing advanced materials and catalysts.

Production Methods

Industrial production may involve optimized synthetic routes that enhance yield and purity. Techniques such as continuous flow reactors are being explored to improve efficiency in large-scale synthesis.

Propriétés

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F4N3O3S/c20-15-6-4-13(5-7-15)17-8-9-18(26-25-17)29-11-10-24-30(27,28)16-3-1-2-14(12-16)19(21,22)23/h1-9,12,24H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGADENLORQARJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.